molecular formula C3HBr2F3O B027883 1,1-Dibromo-3,3,3-trifluoroacetone CAS No. 431-67-4

1,1-Dibromo-3,3,3-trifluoroacetone

Cat. No. B027883
CAS RN: 431-67-4
M. Wt: 269.84 g/mol
InChI Key: HEPPAPZASXFWTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-Dibromo-3,3,3-trifluoroacetone and related fluorinated compounds often involves multistep chemical processes that incorporate fluorine or its compounds. For example, trifluoroacetone derivatives, including 1,1-Dibromo-3,3,3-trifluoroacetone, can be synthesized through various chemical reactions, such as halogenation, where bromine atoms are introduced to a trifluoroacetone molecule. These synthesis pathways are critical for producing fluorinated compounds with desired structural and functional attributes (Lui, Marhold, & Rock, 1998).

Molecular Structure Analysis

The molecular structure of 1,1-Dibromo-3,3,3-trifluoroacetone is characterized by its trifluoromethyl group and the presence of bromine atoms, which significantly influence its chemical behavior and reactivity. NMR studies and rotational isomerism investigations provide insights into the compound's structure, revealing how fluorine and bromine substitutions affect its molecular geometry and electronic properties (Shapiro, Lin, & Johnston, 1973).

Chemical Reactions and Properties

1,1-Dibromo-3,3,3-trifluoroacetone undergoes various chemical reactions, illustrating its versatility as a chemical reagent. Its reactions with low-energy electrons, for instance, showcase a range of possible fragmentations and complex unimolecular reactions, leading to the formation of different anions and demonstrating its reactivity and potential in synthesis applications (Illenberger & Meinke, 2014).

Physical Properties Analysis

The physical properties of 1,1-Dibromo-3,3,3-trifluoroacetone, such as boiling point, solubility, and density, are influenced by its molecular structure. The presence of both bromine and fluorine atoms contributes to its unique physical characteristics, making it soluble in various organic solvents and useful in a wide range of chemical processes (Prakash & Wang, 2011).

Chemical Properties Analysis

The chemical properties of 1,1-Dibromo-3,3,3-trifluoroacetone, including its reactivity with different chemical reagents and its role in organic synthesis, highlight its importance in the production of fluorinated compounds. Its ability to undergo reactions such as nucleophilic substitution and its use as a building block in the synthesis of complex molecules underscore its value in research and industrial applications (Mello, Martínez-Ferrer, Asensio, & González-Núñez, 2007).

Scientific Research Applications

  • Synthesis of Fused Pyrazine Derivatives
    • Application : 1,1-Dibromo-3,3,3-trifluoroacetone readily forms trifluoropyruvaldehyde hydrate in the presence of aqueous sodium acetate (NaOAc), which is a useful intermediate in the synthesis of a fused pyrazine derivative .
    • Method : The compound is mixed with aqueous NaOAc to form trifluoropyruvaldehyde hydrate, which is then used in further reactions to synthesize the pyrazine derivative .
  • Synthesis of 3,4-Disubstituted Pyrazole Analogues

    • Application : 1,1-Dibromo-3,3,3-trifluoroacetone can be used in the synthesis of 3,4-disubstituted pyrazole analogues, which have been studied as potential anti-tumor CDK inhibitors .
    • Results : The outcome of this process is the creation of 3,4-disubstituted pyrazole analogues. The exact yield, purity, and efficacy as CDK inhibitors would depend on the specific conditions and procedures used .
  • Synthesis of 2-Trifluoromethyl-7-Azaindoles

    • Application : Trifluoroacetone, which can be derived from 1,1-Dibromo-3,3,3-trifluoroacetone, is used in a synthesis of 2-trifluoromethyl-7-azaindoles starting with 2,6-dihalopyridines .
  • Synthesis of 3-Nonylthio-1,1,1-Trifluoropropan-2-One

    • Application : 1-Bromo-3,3,3-trifluoroacetone, which is similar to 1,1-Dibromo-3,3,3-trifluoroacetone, is used in the preparation of 3-nonylthio-1,1,1-trifluoropropan-2-one .

Safety And Hazards

1,1-Dibromo-3,3,3-trifluoroacetone is harmful by inhalation, in contact with skin, and if swallowed . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contacting with skin and eye .

properties

IUPAC Name

3,3-dibromo-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2F3O/c4-2(5)1(9)3(6,7)8/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPPAPZASXFWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338658
Record name 1,1-Dibromo-3,3,3-trifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibromo-3,3,3-trifluoroacetone

CAS RN

431-67-4
Record name 1,1-Dibromo-3,3,3-trifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromo-3,3,3-trifluoroacetone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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